

# Application Notes and Protocols: GSK2982772, a Selective RIPK1 Inhibitor in Immunology Research

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Compound of Interest		
Compound Name:	GSK163929	
Cat. No.:	B8627810	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in the regulation of inflammation, apoptosis, and necroptosis.[1][2] Its kinase activity is a key driver of inflammatory cell death, making it a significant therapeutic target for a range of immune-mediated inflammatory diseases. GSK2982772 is a potent, selective, and orally active inhibitor of RIPK1 kinase.[1][2] It binds to an allosteric pocket of the RIPK1 kinase domain, effectively inhibiting its activity and subsequent downstream signaling pathways that lead to inflammation and cell death.[3] These characteristics make GSK2982772 a valuable tool for investigating the role of RIPK1 in immunological processes and for the potential development of novel anti-inflammatory therapies. This document provides detailed application notes and protocols for the use of GSK2982772 in immunology research.

## **Quantitative Data Summary**

The following tables summarize the in vitro potency and pharmacokinetic properties of GSK2982772.

Table 1: In Vitro Potency of GSK2982772



Assay	Cell Line/System	IC50	Reference
RIPK1 Fluorescence Polarization (FP) Binding Assay	Human RIPK1 (1-375)	< 10 nM	[1]
ADP-Glo Kinase Assay	Recombinant Human RIPK1	16 nM	[2]
TNF-Induced Necroptosis	Human Monocytic U937 Cells	< 10 nM	[1]
TNF-Induced Necroptosis	Human Neutrophils	< 10 nM	[1]
Spontaneous Cytokine Release (IL- 1β)	Human Ulcerative Colitis Explants	Concentration- dependent reduction	[1]
Spontaneous Cytokine Release (IL- 6)	Human Ulcerative Colitis Explants	Concentration- dependent reduction	[1]

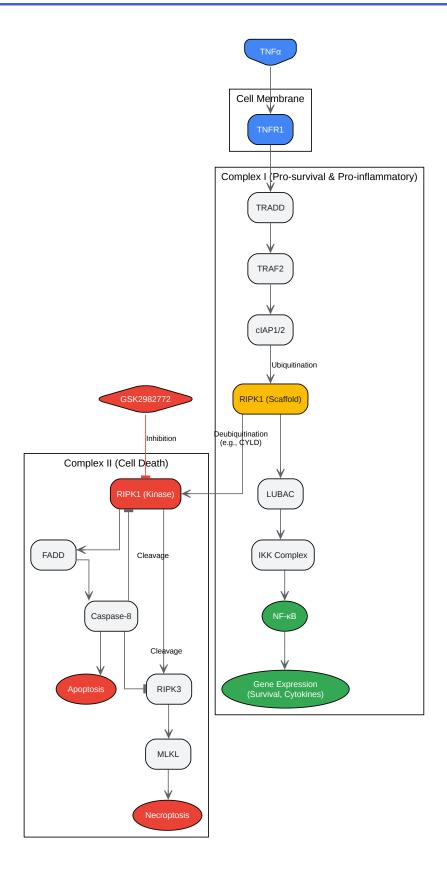
Table 2: In Vivo and Pharmacokinetic Properties of GSK2982772

Species	Dosing	Effect	Reference
Rat	3, 10, and 50 mg/kg (oral)	68%, 80%, and 87% protection from TNF-induced temperature loss	[2]
Human	Single and repeat oral doses	Safe and well- tolerated	[4]

## **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the RIPK1 signaling pathway and a general workflow for evaluating RIPK1 inhibitors.

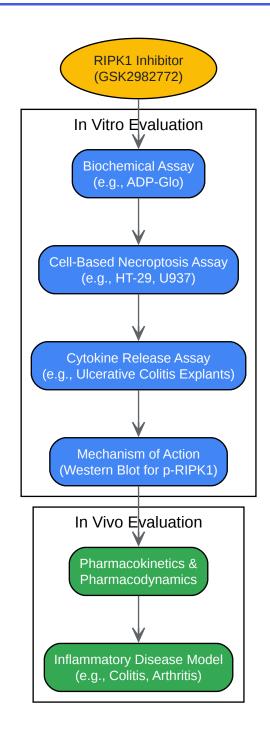




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**Figure 1:** RIPK1 Signaling Pathway Under TNF $\alpha$  Stimulation.

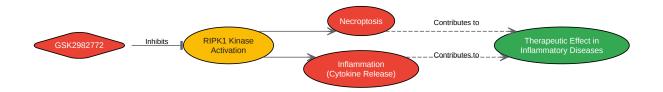




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Figure 2: General Experimental Workflow for RIPK1 Inhibitor Evaluation.





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### References

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